molecular formula C8H9N5 B11916892 (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11916892
M. Wt: 175.19 g/mol
InChI Key: UJGISNULPUSZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1339078-26-0) is a high-value chemical building block of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol . Its structure incorporates both imidazole and pyrazine rings, two privileged heterocyclic scaffolds known for their diverse applications and biological activities . The imidazole ring is a multifaceted scaffold with wide-ranging applications in pharmaceutical chemistry, often interacting with various therapeutic targets, enzymes, and receptors in biological systems . The pyrazine moiety is similarly prominent, with many marketed drugs based on this structure found in areas such as anti-tumor and anti-infective therapies . This dual heterocyclic system makes the compound a versatile precursor for constructing more complex molecules. Its primary research application is serving as a key intermediate in novel synthetic methodologies. It is notably effective in one-pot multicomponent reactions, where it reacts with aldehydes and isocyanides to synthesize substituted imidazo[1,5-a]pyrazines, which are otherwise synthetically challenging to obtain . This interrupted Ugi reaction proceeds under mild conditions (room temperature in methanol) and provides excellent yields, demonstrating the robustness and utility of this compound in library generation for early drug discovery . The compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

(5-pyrazin-2-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13)

InChI Key

UJGISNULPUSZHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Chloropyrazine Intermediate

Methyl 3-amino-5-methoxy-6-chloropyrazinoate serves as a key intermediate. Synthesis involves:

  • Chlorination : Treatment of pyrazine derivatives with POCl₃ or PCl₅.

  • Amination : Reaction with ammonia or hydrazine to introduce the amino group.

Example :

Reaction conditions: 6 N HCl, 45°C, followed by sodium nitrite-mediated diazotization.

Imidazole Ring Formation

Cyclization of hydrazides or azides generates the imidazole ring.

Cyclization via Hydrazide Intermediates

Stepwise Process :

  • Hydrazide preparation : React pyrazinoic acid with hydrazine.

  • Cyclization : Acid-catalyzed intramolecular condensation.

Conditions :

  • Solvent: Methanol/water (7:3) or substituted alcohols (2-methoxyethanol).

  • Temperature: 50–100°C, 1–5 hours.

  • Catalyst: HCl or H₂SO₄.

Representative Reaction :

3-Amino-6-chloro-5-methoxypyrazinoic acid hydrazideHCl, NaNO2Imidazo[4,5-b]pyrazin-2-one\text{3-Amino-6-chloro-5-methoxypyrazinoic acid hydrazide} \xrightarrow{\text{HCl, NaNO}_2} \text{Imidazo[4,5-b]pyrazin-2-one}

Yield: 60–75% after recrystallization.

Alternative Azide Pathway

Azide intermediates undergo thermal cyclization:

  • Azide formation : Treat hydrazide with NaN₃.

  • Cyclization : Heat in alcoholic solvents (e.g., ethanol) under reflux.

Advantage : Higher regioselectivity for imidazole substitution.

Introduction of the Methanamine Group

The 2-methanamine substituent is introduced via alkylation or reductive amination.

Alkylation of Imidazole Nitrogen

Method :

  • Base-mediated alkylation : Use NaH or K₂CO₃ in DMF.

  • Alkylating agent : Bromoacetonitrile or chloroacetamide.

Example :

Imidazo[4,5-b]pyrazin-2-one+BrCH2CNNaH, DMFCyano intermediate\text{Imidazo[4,5-b]pyrazin-2-one} + \text{BrCH}_2\text{CN} \xrightarrow{\text{NaH, DMF}} \text{Cyano intermediate}

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitriles to amines.

Gabriel Synthesis

Steps :

  • Phthalimide protection : React imidazole with phthalic anhydride.

  • Alkylation : Introduce CH₂Br group.

  • Deprotection : Hydrazinolysis to release methanamine.

Yield : 50–65% after column chromatography.

Purification and Characterization

Crystallization

Solvent Systems :

  • High polarity : DMF/H₂O or CH₃CN/H₂O (7:3).

  • Low polarity : Ethyl acetate/hexane for amine derivatives.

Typical Purity : ≥97% (AKSci).

Analytical Data

Spectroscopic Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyrazine), 7.85 (s, 1H, imidazole), 3.45 (q, 2H, CH₂NH₂).

  • LC-MS : m/z 175.19 [M+H]⁺.

X-ray Crystallography :

  • Bond lengths: C–N (1.34 Å), C–C (1.39 Å) in imidazo[4,5-b]pyrazine core.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : Use ionic liquids (e.g., [EMI]Br) as reusable solvents.

  • Batch vs. flow : Continuous flow systems improve yield for cyclization steps.

Emerging Methodologies

Microwave-Assisted Synthesis

Conditions :

  • 100–150°C, 10–30 minutes.

  • Solvent: Ethanol or water.

Advantage : 20–30% reduction in reaction time.

Enzymatic Approaches

Catalysts : Lipases or transaminases for enantioselective amination.
Limitation : Low tolerance for halogenated pyrazines .

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine or imidazole rings.

Scientific Research Applications

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor modulator, it can enhance or inhibit the activity of GABA receptors, leading to various physiological effects . Additionally, its interaction with enzymes can result in the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the imidazole ring or the aromatic system attached to it. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at Imidazole 5-Position Additional Modifications Molecular Weight Key References
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine Pyrazin-2-yl None 174.21*
(5-Phenyl-1H-imidazol-2-yl)methanamine Phenyl None 173.22
[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride Trifluoromethyl (CF₃) Dihydrochloride salt 238.04
[5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine Pyridine with imidazole substituent Imidazole at pyridine 5-position 174.21
(1-Methyl-1H-imidazol-2-yl)methanamine N-methyl substitution Alkylation at imidazole N1-position 111.15

*Calculated based on molecular formula C₈H₈N₆.

Key Observations :

  • Pyrazine vs. This may alter bioavailability and target binding.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases lipophilicity (higher logP) and metabolic stability, but the dihydrochloride salt improves aqueous solubility.

Key Observations :

  • Reductive Amination : A common strategy for introducing the methanamine group, as seen in .
  • Salt Formation : Dihydrochloride salts (e.g., ) are often prepared to enhance crystallinity and stability.
Solubility and Polarity :
  • The pyrazine-containing compound is moderately polar due to its nitrogen-rich structure, favoring aqueous solubility compared to phenyl analogs.

Biological Activity

(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine, a compound featuring both pyrazine and imidazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-73.25Induction of apoptosis
A5494.50Cell cycle arrest at G2/M phase
Colo-2055.10Inhibition of ERK1/2 signaling pathway
A27806.00Disruption of mitochondrial function

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation being prominent.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity, particularly against dengue virus (DENV) and yellow fever virus (YFV). The following table outlines its efficacy in inhibiting these viruses:

Virus EC50 (µM) CC50 (µM) Selectivity Index (SI)
DENV2.50>12048
YFV3.47>12034.5

The selectivity index indicates a favorable profile for the compound, suggesting that it is more toxic to the viruses than to host cells, which is crucial for therapeutic applications.

The mechanisms underlying the biological activities of this compound have been explored through various assays:

  • Apoptosis Induction : Flow cytometry assays demonstrated increased annexin V staining in treated cancer cells, indicating early apoptotic events.
  • Cell Cycle Arrest : Analysis using propidium iodide staining revealed that treatment with this compound leads to significant accumulation of cells in the G2/M phase, preventing further progression through the cell cycle.
  • Inhibition of Signaling Pathways : Western blot analysis showed downregulation of ERK1/2 phosphorylation in treated cells, suggesting that the compound may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Case Study 2 : In a model of dengue virus infection, administration of this compound led to a marked reduction in viral load as assessed by plaque assays, indicating its potential as an antiviral agent.

Q & A

Q. What are the optimal synthetic routes for (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine?

Methodological Answer : The synthesis typically involves multi-step reactions, with variations depending on the substituents and target purity. Key steps include:

Condensation Reactions : Reacting pyrazine derivatives with imidazole precursors under reflux conditions. Common solvents include DMF or ethanol, with catalysts like sulfuric acid or HCl in dioxane .

Amine Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination. For example, using Boc-protected amines followed by deprotection with HCl .

Purification : Recrystallization from methanol/ether mixtures or column chromatography to isolate the final product .
Key Variables : Temperature (60–100°C), solvent polarity, and catalyst choice significantly impact yield (reported 50–75%) .

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and tautomeric forms .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (pyrazine protons) and δ 3.8–4.2 ppm (methanamine CH₂) .
    • FTIR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~202) .

Advanced Research Questions

Q. How can tautomeric forms of this compound be analyzed, and how do they influence bioactivity?

Methodological Answer :

  • Tautomer Identification :
    • Use dynamic NMR to observe proton exchange between 1H-imidazole and pyrazine nitrogen sites .
    • Computational modeling (DFT) to calculate energy differences between tautomers .
  • Bioactivity Impact : Tautomerism alters electron density, affecting binding to targets like histamine H3 receptors. For example, the 1H-imidazole tautomer shows higher affinity for H3R (IC₅₀ ~50 nM) compared to 4H forms .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Data Triangulation :
    • Compare enzyme inhibition assays (e.g., HDAC or kinase panels) under standardized conditions (pH 7.4, 37°C) .
    • Validate via orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
  • Batch Variability : Assess purity (>95% by HPLC) and tautomeric ratios, which may differ between synthetic batches .

Q. How can computational modeling predict reactivity or interaction with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., H3R) with PyMOL visualization .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic sites .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental designs are optimal for studying polymorphism or crystalline forms?

Methodological Answer :

  • Crystallization Screens : Use 24-well plates with varied solvents (e.g., DMSO, acetonitrile) and additives (e.g., PEG) .
  • Characterization :
    • PXRD : Compare diffraction patterns to known polymorphs .
    • DSC : Measure melting points and phase transitions (e.g., endothermic peaks at 150–200°C) .

Q. How can reaction yields be improved during scale-up synthesis?

Methodological Answer :

  • Optimization Parameters :
    • Catalyst load (5–10 mol% Pd/C for hydrogenation) .
    • Solvent polarity (higher yields in DMF vs. THF) .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.